molecular formula C6H7ClN2O B2375250 2-Chloro-5-methoxy-4-methylpyrimidine CAS No. 1245506-61-9

2-Chloro-5-methoxy-4-methylpyrimidine

Cat. No.: B2375250
CAS No.: 1245506-61-9
M. Wt: 158.59
InChI Key: GBQFWSOESDYTPU-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-methylpyrimidine (CAS: 1015846-31-7 , 1192813-64-1 ) is a halogenated pyrimidine derivative with substitutions at positions 2 (chloro), 4 (methyl), and 5 (methoxy). Pyrimidines are heterocyclic aromatic compounds critical in pharmaceutical and agrochemical synthesis due to their role as bioisosteres for nucleic acid bases. The chloro group at position 2 enhances reactivity in nucleophilic substitution reactions, while the methoxy and methyl groups influence steric and electronic properties, modulating solubility and binding affinity in biological systems .

Properties

IUPAC Name

2-chloro-5-methoxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQFWSOESDYTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-methylpyrimidine typically involves the chlorination of 5-methoxy-4-methylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
2-Chloro-5-methoxy-4-methylpyrimidine is utilized as an intermediate in the synthesis of compounds with anticancer properties. It serves as a precursor for various pharmaceuticals aimed at treating tumors. For instance, derivatives of this compound have been linked to the development of potent antitumor agents, highlighting its significance in cancer research and drug development .

Agricultural Chemicals
This compound is also employed in the formulation of herbicides and pesticides. Its chlorinated structure allows for the modification of biological activity, making it suitable for creating effective agricultural chemicals. Specifically, it has been noted as an important intermediate in the synthesis of sulfonamide-based herbicides, which are known for their high efficiency against weeds .

Organic Synthesis

Synthesis of Other Compounds
The versatility of this compound extends to its role in organic synthesis. It can be transformed into various functionalized derivatives through nucleophilic substitution reactions. This property makes it a valuable building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Application
Reaction with phosphorous oxychloride89%Preparation of 2-chloro-5-methylthio pyrimidine
Nucleophilic substitution with aminesVariesSynthesis of biologically active compounds
Coupling reactions with carbon-based nucleophilesVariesCreation of complex organic structures

Case Study: Anticancer Agents

Research published in various journals has documented the synthesis of novel anticancer agents derived from this compound. For example, studies have shown that modifications to this compound can enhance its efficacy against specific cancer cell lines, demonstrating its potential as a lead compound in drug discovery programs .

Theoretical Studies

Recent theoretical studies using Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of this compound. These studies help predict how modifications to the molecule can affect its biological activity and stability, guiding future synthetic efforts .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-methylpyrimidine involves its interaction with specific molecular targets. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues, their substitution patterns, and physicochemical properties:

Compound Name Substituents (Positions) CAS Number Key Properties/Applications References
2-Chloro-5-methoxy-4-methylpyrimidine 2-Cl, 4-CH₃, 5-OCH₃ 1015846-31-7 Intermediate for pharmaceuticals; chloro group enables SNAr reactions .
2-Chloro-4-ethoxy-5-methylpyrimidine 2-Cl, 4-CH₃, 5-OCH₂CH₃ 135292-36-3 Ethoxy group increases lipophilicity; used in agrochemical synthesis .
4-Chloro-5-methoxy-2-methylpyrimidine 4-Cl, 2-CH₃, 5-OCH₃ 698-33-9 Altered substitution reduces steric hindrance at position 2; potential antiviral applications .
4-Chloro-5-fluoro-2-methoxypyrimidine 4-Cl, 5-F, 2-OCH₃ 1801-06-5 Fluorine enhances electronegativity; improves metabolic stability in drug candidates .
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine 2-Cl, 4-OCH₃, 5-CF₃ 1312535-76-4 Trifluoromethyl group boosts electron-withdrawing effects; used in kinase inhibitors .
Key Observations:
  • Positional Isomerism : The placement of substituents significantly impacts reactivity. For example, 4-Chloro-5-methoxy-2-methylpyrimidine (CAS 698-33-9) has a chloro group at position 4 instead of 2, reducing its utility in SNAr reactions compared to the target compound .
  • Functional Group Effects :
    • Ethoxy (A580720) vs. methoxy (target): Ethoxy increases hydrophobicity, favoring membrane permeability in agrochemicals .
    • Trifluoromethyl (A770667): Enhances metabolic resistance but may reduce solubility .
    • Fluorine (CAS 1801-06-5): Improves binding affinity in enzyme inhibitors due to electronegativity and van der Waals interactions .

Physicochemical Properties

  • Boiling Point and Density :
    • 4-Chloro-2-methoxy-5-methylpyrimidine (CAS 1289385-41-6) has a boiling point of 253°C and density of 1.237 g/cm³ . The target compound likely exhibits similar values due to structural homology, though experimental data is lacking.
  • Crystallographic Behavior :
    • 4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2) forms a 3D framework via Cl···N interactions (3.094–3.100 Å) . The target compound’s methyl group may disrupt such packing, altering solubility and stability.

Biological Activity

2-Chloro-5-methoxy-4-methylpyrimidine is a pyrimidine derivative characterized by its unique substitution pattern, which contributes to its distinct chemical reactivity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H8_8ClN3_3O, with a molecular weight of 158.59 g/mol. Its structure features:

  • A chlorine atom at the 2-position
  • A methoxy group at the 5-position
  • A methyl group at the 4-position

This specific arrangement enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorine atom and methoxy group are crucial for its binding affinity and reactivity. Notably, this compound has been shown to inhibit specific enzymes, including cytochrome P450 enzymes (CYP1A2), which play significant roles in drug metabolism and can influence drug-drug interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. It has been suggested that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related pyrimidine compounds demonstrated significant inhibition of COX-2 activity with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential antiproliferative effects against various cancer cell lines. In vitro studies have indicated that certain pyrimidine derivatives can exhibit significant cytotoxicity against tumor cells, potentially through mechanisms involving DNA alkylation and cell cycle disruption . For example, a related study reported that specific pyrimidine derivatives displayed IC50_{50} values below 10 μM against HeLa cells, indicating promising anticancer properties .

Case Studies and Research Findings

  • Inhibition of Cytochrome P450 : Preliminary studies indicate that this compound acts as an inhibitor of CYP1A2, impacting drug metabolism significantly. This property suggests its utility in pharmacological applications where modulation of drug metabolism is critical.
  • Anti-inflammatory Effects : In a comparative analysis, several pyrimidine derivatives were found to exhibit anti-inflammatory effects in rat models, with some compounds showing ED50_{50} values similar to indomethacin, a well-known anti-inflammatory drug .
  • Antiproliferative Studies : A recent investigation into the antiproliferative activity of synthesized pyrimidines revealed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines at low concentrations, reinforcing the potential of this class of compounds in cancer therapy .

Summary Table: Biological Activities of Related Pyrimidines

Compound NameBiological ActivityIC50_{50} / ED50_{50} ValuesNotes
This compoundEnzyme Inhibition (CYP1A2)N/APotential for drug-drug interactions
Pyrimidine Derivative AAnti-inflammatory (COX-2 Inhibition)IC50_{50} = 0.04 μmolComparable to celecoxib
Pyrimidine Derivative BAnticancer (HeLa Cells)IC50_{50} < 10 μMSignificant cytotoxicity observed

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